2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c13-17(14,9-1-2-9)12-5-3-8(7-12)15-10-11-4-6-16-10/h4,6,8-9H,1-3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDLMAWAIXSKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions . The thiazole ring is then introduced through nucleophilic substitution reactions, often involving thionyl chloride (SOCl2) and other reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with different substituents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanisms of Action : The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has shown potential in:
- Enzyme Inhibition : Particularly targeting cyclooxygenase enzymes, which are crucial in inflammatory pathways.
- Receptor Modulation : Interacting with receptors involved in pain and inflammation.
Scientific Research Applications
The applications of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole span multiple domains:
- Medicinal Chemistry : It serves as a scaffold for developing new drugs aimed at treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes.
- Biological Research : Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for further pharmacological exploration.
- Material Science : Beyond biological applications, this compound can be utilized in synthesizing materials with specific properties such as polymers and dyes.
Cyclooxygenase Inhibition
A study highlighted the structure-activity relationship of thiazole derivatives, indicating that specific substitutions enhance cyclooxygenase inhibition. Compounds with bulky groups at certain positions showed diminished activity, while halogen substitutions improved it. This suggests that this compound could be optimized for better efficacy against inflammation.
In Vivo Studies
In vivo studies using models like carrageenan-induced paw edema have demonstrated that thiazole derivatives significantly reduce swelling and pain. These findings support the potential therapeutic use of this compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of these targets . The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Oxadiazole Derivatives (1a and 1b)
Compounds 1a and 1b () share a pyrrolidin-3-yloxy substituent but differ in their heterocyclic cores (1,2,4-oxadiazole vs. thiazole) and additional substituents:
- 1a/1b : 5-[2-(pyrrolidin-3-yloxy)phenyl]-3-(4-pyridyl)-1,2,4-oxadiazole with phenylethyl groups .
- Key Differences :
- The oxadiazole core may confer greater rigidity and hydrogen-bonding capacity compared to the thiazole ring.
- The pyridyl substituent in 1a/1b introduces aromaticity and basicity, absent in the sulfonyl-substituted thiazole.
Thiazole Analog: 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
This compound () shares the thiazole core but differs in substituents:
Substituent Analysis
*Inference: The cyclopropanesulfonyl group likely increases molecular weight and polarity, favoring a solid state compared to the liquid analog in .
Biological Activity
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its biological activity and versatility in drug design. The following sections will detail the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.4 g/mol. Its structure includes a thiazole ring and a cyclopropanesulfonyl group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2199186-99-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring's aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of these targets.
Key Mechanisms
- Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
- Receptor Modulation : It may interact with specific receptors involved in pain and inflammatory responses.
Case Studies
- Cyclooxygenase Inhibition : A study on thiazole derivatives found that specific substitutions on the thiazole ring enhanced COX inhibition. The structure-activity relationship indicated that bulky groups at certain positions diminished activity, while halogen substitutions improved it .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole derivatives significantly reduced swelling and pain, indicating their potential as anti-inflammatory agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Thiazole Derivatives | Anti-inflammatory | COX inhibition |
| Pyrrolidine Analogues | Neuroprotective | Antioxidant effects |
| Cyclopropanesulfonyl Compounds | Antimicrobial | Disruption of bacterial cell walls |
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace aprotic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzyme-mediated sulfonylation) reduce waste. Lifecycle assessment (LCA) tools evaluate environmental impact across synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
